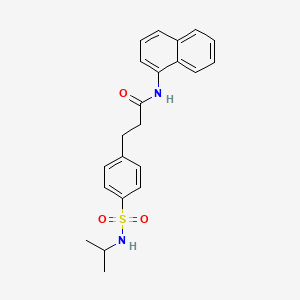
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(naphthalen-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(naphthalen-1-yl)propanamide, also known as Compound A, is a small molecule that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of the protein-protein interaction between Bcl-2 and Bak, which plays a critical role in the regulation of apoptosis.
作用機序
The mechanism of action of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(naphthalen-1-yl)propanamide A involves the inhibition of the Bcl-2/Bak protein-protein interaction, which is critical for the regulation of apoptosis. Bcl-2 is an anti-apoptotic protein that prevents the activation of Bak, a pro-apoptotic protein. This compound A binds to the BH3-binding groove of Bcl-2, preventing its interaction with Bak and leading to the activation of apoptosis.
Biochemical and Physiological Effects:
This compound A has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to inhibit tumor growth in animal models, suggesting its potential as a therapeutic agent. However, the effects of this compound A on normal cells and tissues are not well understood, and further research is needed to determine its safety and efficacy.
実験室実験の利点と制限
One advantage of using 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(naphthalen-1-yl)propanamide A in lab experiments is its potency as a Bcl-2/Bak inhibitor. It has been shown to have a high binding affinity for Bcl-2, making it a useful tool for studying the role of this protein in apoptosis. However, its complex synthesis method and limited availability may pose challenges for researchers who wish to use it in their experiments.
将来の方向性
There are several potential future directions for research on 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(naphthalen-1-yl)propanamide A. One area of interest is the development of more efficient synthesis methods, which would make it more accessible to researchers. Another area of interest is the investigation of its effects on normal cells and tissues, which would provide important information about its safety and potential side effects. Additionally, further studies are needed to determine its efficacy in treating different types of cancer and to identify potential combination therapies that could enhance its effectiveness.
合成法
The synthesis of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(naphthalen-1-yl)propanamide A involves several steps, including the preparation of the starting materials, the formation of the sulfonamide linkage, and the coupling of the naphthalene and phenyl rings. The final product is obtained through a purification process involving column chromatography. The synthesis of this compound A has been described in detail in several publications, including a recent article by Zhang et al. (2020).
科学的研究の応用
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(naphthalen-1-yl)propanamide A has been extensively studied for its potential therapeutic applications in cancer treatment. The inhibition of the Bcl-2/Bak protein-protein interaction has been shown to induce apoptosis in cancer cells, making it a promising target for the development of new cancer therapies. Several studies have demonstrated the efficacy of this compound A in vitro and in vivo, including a recent study by Wang et al. (2021) that showed its effectiveness in treating pancreatic cancer.
特性
IUPAC Name |
N-naphthalen-1-yl-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-16(2)24-28(26,27)19-13-10-17(11-14-19)12-15-22(25)23-21-9-5-7-18-6-3-4-8-20(18)21/h3-11,13-14,16,24H,12,15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOANLWFNMAKBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



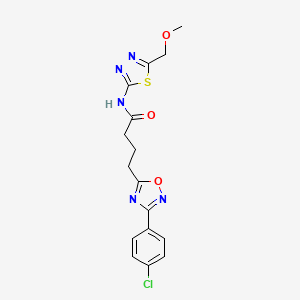



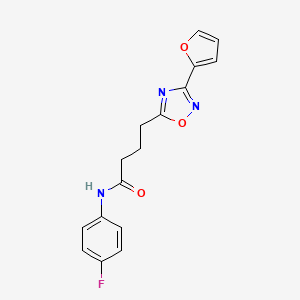

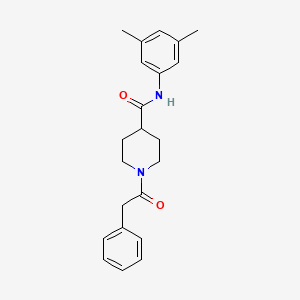
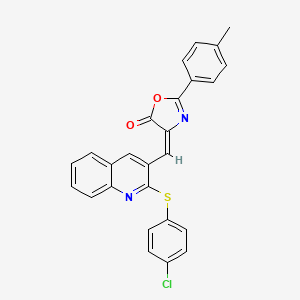
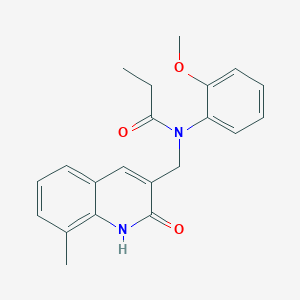
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7697915.png)
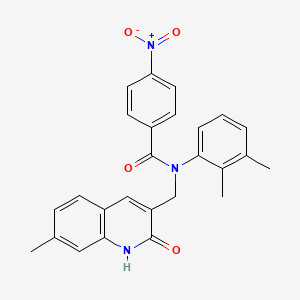
![4-fluoro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7697932.png)